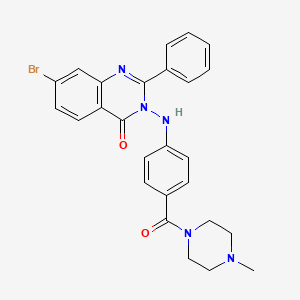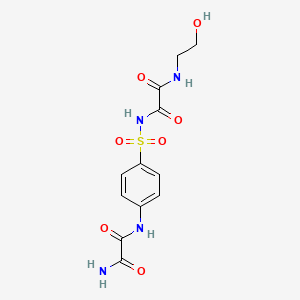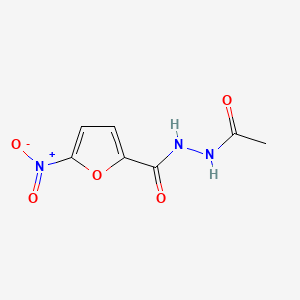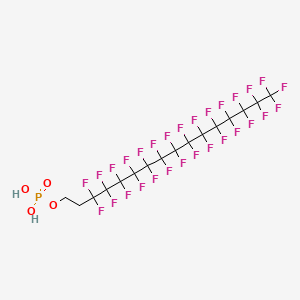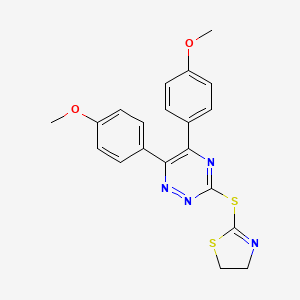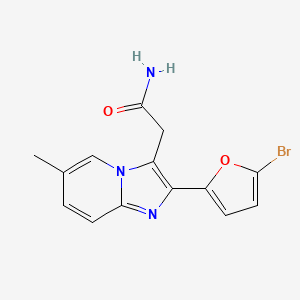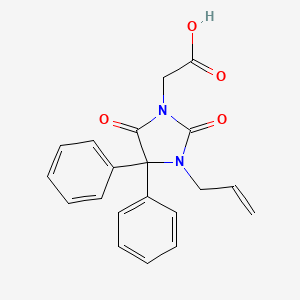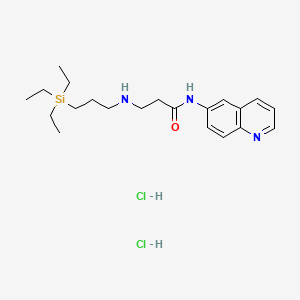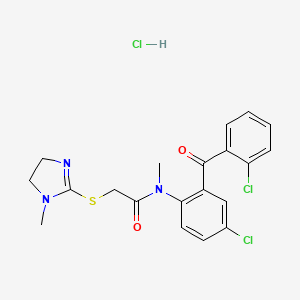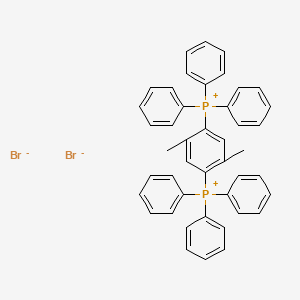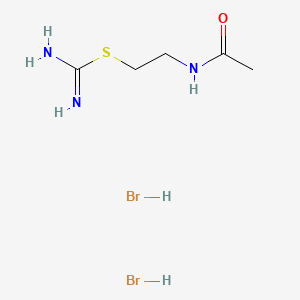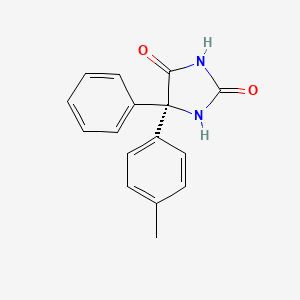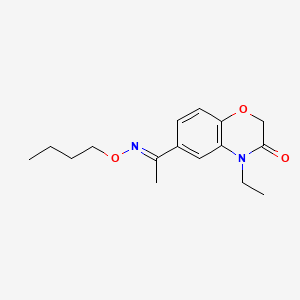
6-(1-(Butoxyimino)ethyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-(Butoxyimino)ethyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an oxime and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Butoxyimino)ethyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 4-ethyl-2H-1,4-benzoxazin-3(4H)-one with butyl nitrite under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the oxime group. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-(Butoxyimino)ethyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(1-(Butoxyimino)ethyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 6-(1-(Butoxyimino)ethyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoxazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the oxime group but shares the benzoxazine core.
6-(1-(Methoxyimino)ethyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one: Similar structure with a methoxyimino group instead of a butoxyimino group.
Uniqueness
6-(1-(Butoxyimino)ethyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxyimino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91119-60-7 |
|---|---|
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
6-[(E)-N-butoxy-C-methylcarbonimidoyl]-4-ethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H22N2O3/c1-4-6-9-21-17-12(3)13-7-8-15-14(10-13)18(5-2)16(19)11-20-15/h7-8,10H,4-6,9,11H2,1-3H3/b17-12+ |
InChI-Schlüssel |
NSOHDCQDVFKYMB-SFQUDFHCSA-N |
Isomerische SMILES |
CCCCO/N=C(\C)/C1=CC2=C(C=C1)OCC(=O)N2CC |
Kanonische SMILES |
CCCCON=C(C)C1=CC2=C(C=C1)OCC(=O)N2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


